Distrongylophorine
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H70O8 |
|---|---|
Molecular Weight |
823.1 g/mol |
IUPAC Name |
(1S,2R,11R,14S,15S,19R,20S)-5-[[(1R,2S,11S,14R,15R,19S,20R)-19-carboxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-yl]oxy]-8-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4,6,8-triene-19-carboxylic acid |
InChI |
InChI=1S/C52H70O8/c1-45-19-9-21-49(5,43(54)55)38(45)15-23-47(3)36(45)17-25-51(7)40(47)28-30-27-31(11-13-34(30)59-51)58-35-14-12-33(53)42-32(35)29-41-48(4)24-16-39-46(2,20-10-22-50(39,6)44(56)57)37(48)18-26-52(41,8)60-42/h11-14,27,36-41,53H,9-10,15-26,28-29H2,1-8H3,(H,54,55)(H,56,57)/t36-,37+,38-,39+,40+,41-,45-,46+,47-,48+,49+,50-,51+,52-/m1/s1 |
InChI Key |
OXOKBMWJPXOARP-AUOHOLHDSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)OC6=C7C[C@@H]8[C@]9(CC[C@H]1[C@]([C@@H]9CC[C@]8(OC7=C(C=C6)O)C)(CCC[C@@]1(C)C(=O)O)C)C)C)C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)OC6=C7CC8C9(CCC1C(C9CCC8(OC7=C(C=C6)O)C)(CCCC1(C)C(=O)O)C)C)C)C)(C)C(=O)O |
Synonyms |
distrongylophorine |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Analog Characterization
Spectroscopic Structural Elucidation Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of Distrongylophorine A (5) and its analogues. For this compound A (5), HRMS data showed an m/z [M + H]⁺ value of 791.5245, which precisely matched the calculated value of 791.5246 for the molecular formula C₅₂H₇₀O₆ bidd.groupnih.govnih.gov. This technique provided definitive evidence for the elemental composition of the isolated compound. Similarly, HRMS data confirmed the molecular formulas for other co-isolated analogues, such as C₂₉H₄₂O₄ for 20-O-methyl-26-O-ethyl strongylophorine-15 (1) and 20-O-methyl-26-O-ethyl strongylophorine-16 (2), and C₂₇H₃₈O₄ for 20-O-methylstrongylophorine-15 (3) and 20-O-methylstrongylophorine-16 (4) bidd.groupnih.gov.
Table 2: High-Resolution Mass Spectrometry Data for this compound A (5) and Selected Analogues
| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z |
| This compound A (5) | C₅₂H₇₀O₆ | [M + H]⁺ | 791.5246 | 791.5245 |
| 20-O-methyl-26-O-ethyl strongylophorine-15 (1) | C₂₉H₄₂O₄ | [M + H]⁺ | 455.3156 | 455.3155 |
| 20-O-methyl-26-O-ethyl strongylophorine-16 (2) | C₂₉H₄₂O₄ | [M + H]⁺ | 455.3156 | 455.3154 |
| 20-O-methylstrongylophorine-15 (3) | C₂₇H₃₈O₄ | [M + H]⁺ | 427.2841 | 427.28413 |
Ancillary Spectroscopic Methods for Structural Confirmation (e.g., UV-Vis, IR)
While Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provided the primary data for structural elucidation, other spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are generally employed to provide complementary information and further confirm structural features. Although the provided research findings primarily focused on MS and NMR data for this compound A (5) and its direct analogues, these ancillary techniques are standard tools in natural product chemistry for detecting chromophores (UV-Vis) and characteristic functional groups (IR) reddit.comscielo.org.zamrclab.comuu.nl. Specific UV-Vis absorption maxima or characteristic IR bands for this compound A (5) were not explicitly detailed in the provided snippets.
Isomerism, Relative Stereochemistry, and Absolute Configuration Determination
The determination of relative stereochemistry was primarily achieved through 2D NMR techniques, particularly ROESY experiments, as discussed in Section 2.3.1.3 bidd.groupnih.govnih.govbioregistry.io. These experiments allowed researchers to assign the relative configurations at various chiral centers within the this compound structure. For instance, the relative configurations of the aldehyde functionalities in this compound A (5) were established using 1D ROESY bidd.groupnih.govnih.govbioregistry.io.
The study also highlighted instances of isomerism among co-isolated strongylophorine analogues. For example, 20-O-methyl-26-O-ethyl strongylophorine-15 (1) and 20-O-methyl-26-O-ethyl strongylophorine-16 (2) were suggested to be artifacts generated during the isolation process from 20-O-methylstrongylophorine-15 (3) and 20-O-methylstrongylophorine-16 (4), respectively, possibly due to solvent-mediated ethoxylation at C-26 nih.govbioregistry.ionih.gov. This observation points to the potential for epimerization or other chemical transformations during extraction and purification procedures.
The provided research findings focused on establishing the relative stereochemistry. Information regarding the absolute configuration of this compound A (5) or its analogues, which typically requires techniques like X-ray crystallography, Electronic Circular Dichroism (ECD) spectroscopy, or derivatization followed by chiral HPLC, was not explicitly detailed in the search results.
Identification and Characterization of Co-Isolated and Related Strongylophorine Analogues
The investigation of the Petrosia sp. marine sponge led to the isolation and characterization of a diverse array of strongylophorine meroditerpene analogues in addition to this compound A (5) and this compound (6). These included five new strongylophorine analogues (compounds 1–5) and six known strongylophorines (compounds 6–12) bidd.groupnih.govwikipedia.orgnih.gov.
The newly identified analogues were:
20-O-methyl-26-O-ethyl strongylophorine-15 (1) bidd.groupnih.govnih.govresearchgate.net
20-O-methyl-26-O-ethyl strongylophorine-16 (2) bidd.groupnih.govnih.govresearchgate.net
20-O-methylstrongylophorine-15 (3) bidd.groupnih.govnih.govresearchgate.net
20-O-methylstrongylophorine-16 (4) bidd.groupnih.govnih.govresearchgate.net
This compound A (5) bidd.groupnih.govnih.govresearchgate.net
The known strongylophorines (6–12) were also characterized and confirmed by comparing their spectroscopic data with previously reported values bidd.groupnih.govwikipedia.orgnih.gov. The characterization of all these compounds was achieved using a combination of MS and NMR spectroscopy, providing a comprehensive understanding of their structures and their relationship within the strongylophorine family bidd.groupnih.govwikipedia.orgnih.gov.
Biosynthetic Investigations and Proposed Pathways
Overview of Meroterpenoid Biosynthesis Pathways
Meroterpenoids are a class of secondary metabolites characterized by their mixed biosynthetic origins, combining a terpenoid moiety derived from isoprenoid precursors with a non-terpenoid component. wikipedia.orgbioregistry.io The terpenoid portion is synthesized from five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP). These universal precursors are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org
Mevalonate (MVA) Pathway Contributions to Isoprenoid Precursors
The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a crucial metabolic route for isoprenoid precursor biosynthesis found in eukaryotes, archaea, and some bacteria. This pathway initiates with acetyl-CoA, which undergoes a series of enzymatic transformations. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, followed by a second condensation with another acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to (R)-mevalonate, which subsequently leads to the production of IPP and DMAPP. In plant cells, the MVA pathway is primarily localized in the cytoplasm, where it contributes to the synthesis of sterols, sesquiterpenes, and the prenyl chains of ubiquinones.
Methylerythritol Phosphate (MEP) Pathway Contributions to Isoprenoid Precursors
The methylerythritol phosphate (MEP) pathway, also referred to as the non-mevalonate or DXP pathway, serves as an alternative route for the biosynthesis of IPP and DMAPP. This pathway begins with the decarboxylative condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). The MEP pathway is prevalent in most bacteria, photosynthetic cyanobacteria, green algae, and in the plastids of higher plants, where it is responsible for producing precursors for hemiterpenes, monoterpenes, diterpenes, carotenoids, and the side chain of chlorophyll. wikipedia.org
Table 1: Key Precursors and Their Biosynthetic Pathways
| Compound Name | Pathway(s) of Origin | PubChem CID |
| Isopentenyl pyrophosphate (IPP) | MVA, MEP | 1195 |
| Dimethylallyl pyrophosphate (DMAPP) | MVA, MEP | 647 |
| Acetyl-CoA | MVA | 444493 |
| Pyruvic acid | MEP | 1060 |
| Glyceraldehyde-3-phosphate | MEP | 729 |
| Mevalonic acid | MVA | 439230 |
| 1-Deoxy-D-xylulose 5-phosphate (DXP) | MEP | 443201 |
| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | MEP | 443198 |
| HMG-CoA | MVA | 445127 |
Postulated Biosynthetic Route to the Distrongylophorine Core Skeleton
As a meroterpenoid, this compound's biosynthesis is postulated to involve the convergence of isoprenoid units (derived from the MVA and/or MEP pathways) with a non-terpenoid precursor. While a highly detailed, specific biosynthetic pathway for the this compound core skeleton has not been extensively elucidated in the consulted literature, general meroterpenoid biosynthesis often follows a sequence involving prenylation, epoxidation, and subsequent cyclization cascades. bioregistry.io this compound A, found in marine sponges, is structurally related to strongylophorines, which are meroditerpenes. wikipedia.orgreddit.comnih.gov This suggests that its formation likely involves the enzymatic modification and dimerization of strongylophorine-like intermediates. Bacterial meroterpenoid pathways, while less common than fungal ones, can exhibit non-canonical cyclization mechanisms. bioregistry.io
Precursor Incorporation Studies and Isotopic Labeling Approaches
Precursor incorporation studies, often employing isotopic labeling, are fundamental tools for elucidating complex biosynthetic pathways. By introducing isotopically labeled precursors (e.g., with Carbon-13 or Deuterium), researchers can trace the atoms from the starting materials into the final natural product, thereby mapping the sequence of enzymatic reactions. For meroterpenoids, such studies would typically involve feeding labeled MVA or DXP pathway intermediates to the producing organism and analyzing the labeling patterns in this compound. While specific isotopic labeling studies directly on this compound were not found in the immediate search, these methodologies are standard for understanding meroterpenoid biosynthesis, as demonstrated by their application in tracing isoprenoid precursors in plants.
Enzymology of Key Biosynthetic Transformations
The biosynthesis of meroterpenoids relies on a suite of specialized enzymes that catalyze the various transformations leading to the final complex structure. In the general context of isoprenoid and meroterpenoid biosynthesis, key enzymes include those involved in the MVA and MEP pathways, such as HMG-CoA reductase in the MVA pathway and DXP synthase (DXS) and DXP reductoisomerase (DXR) in the MEP pathway. Furthermore, meroterpenoid cyclases (MTCs) play a crucial role in forming the characteristic cyclic core structures of these compounds. bioregistry.io These enzymes facilitate steps like prenylation (attachment of isoprenoid units), epoxidation, and subsequent cyclization reactions. bioregistry.io The specific enzymes responsible for the unique dimerization and dialdehyde (B1249045) formation observed in this compound would be of particular interest for future research.
Genetic and Molecular Biology Approaches to Pathway Elucidation (e.g., Gene Cluster Identification, Targeted Gene Disruptions)
Genetic and molecular biology approaches are increasingly vital for deciphering natural product biosynthetic pathways. A key strategy involves the identification of biosynthetic gene clusters (BGCs), which are genomic regions containing genes that encode the enzymes and regulatory proteins necessary for the production of a specific secondary metabolite. Tools like antiSMASH are widely used for the rapid genome-wide identification and annotation of such clusters in bacterial and fungal genomes. Once a putative BGC is identified, targeted gene disruptions, utilizing techniques such as CRISPR-Cas9, TALENs, or homologous recombination, can be employed to inactivate specific genes within the cluster. By observing the resulting changes in metabolite production (e.g., absence of this compound or accumulation of intermediates), the functions of individual genes and their roles in the biosynthetic pathway can be determined. While specific gene cluster identification or targeted gene disruption studies for this compound were not detailed in the provided sources, these methods represent the cutting edge for elucidating the biosynthesis of complex natural products like meroterpenoids.
Preclinical Biological Activities and Mechanistic Studies
In Vitro Bioactivity Profiling in Cellular and Biochemical Systems
Research into the antimicrobial properties of distrongylophorine and its analogues has revealed a spectrum of activity, with particular focus on its potential against Mycobacterium tuberculosis (Mtb). Bioactivity-guided fractionation of extracts from the marine sponge Petrosia sp. led to the isolation of several strongylophorine derivatives. nih.gov
While distrongylophorines themselves were inactive, a co-isolated compound, duryne, demonstrated potent activity against the H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 1.4 μM, comparable to the anti-TB drug linezolid. nih.gov Duryne also maintained its activity in a low-oxygen recovery assay (LORA), which mimics the non-replicating, persistent state of the bacteria, with an MIC of 1.0 μM. nih.gov
It is worth noting that while some related marine natural products have shown significant antibacterial activity against other pathogens like S. pyogenes and S. aureus, the currently available data does not support a strong direct antibacterial role for this compound itself against the tested mycobacterial strains. mdpi.com
Table 1: Anti-mycobacterial Activity of Compounds from Petrosia sp.
| Compound | Test Strain | Assay | Concentration | Result |
|---|---|---|---|---|
| Strongylophorines | M. tuberculosis H37Rv | MABA | 25 μg/mL | Not significant inhibition |
| Duryne | M. tuberculosis H37Rv | MABA | 1.4 μM | Potent activity (MIC) |
| Duryne | M. tuberculosis (persistent state) | LORA | 1.0 μM | Potent activity (MIC) |
| Linezolid (control) | M. tuberculosis H37Rv | MABA | 1.0 μM | Potent activity (MIC) |
This compound has been identified as a compound with potential anti-inflammatory properties. ontosight.ai The inflammatory response is a complex biological process involving a variety of cells and signaling molecules. nih.gov Chronic inflammation is linked to a range of diseases, highlighting the need for new anti-inflammatory agents. piedmont.org
While the specific mechanisms of this compound's anti-inflammatory action are not yet fully elucidated, the broader class of compounds to which it belongs is known to modulate inflammatory pathways. ontosight.ai The anti-inflammatory response involves a series of immunoregulatory molecules, including anti-inflammatory cytokines like IL-4, IL-10, and IL-13, which control the pro-inflammatory cytokine response. nih.gov The process of resolving inflammation also involves lipid mediators such as resolvins and lipoxins, which have a wide range of pro-resolving effects. youtube.com
Further research is required to determine the precise effects of this compound on the production of these key inflammatory and anti-inflammatory mediators and to understand its potential to modulate the complex cellular events of the inflammatory cascade.
This compound is recognized for its potential anticancer and antiproliferative activities. ontosight.ai The evaluation of natural products for their ability to inhibit the growth of cancer cells is a significant area of research. Various assays are employed to determine the antiproliferative effects of compounds on different cancer cell lines. frontiersin.orgresearchgate.net
Studies on related marine compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, other metabolites isolated from marine sponges have shown cytotoxicity against cell lines such as human lung carcinoma (H69AR), human leukemia (K562), and human breast cancer (MDA-MB-231). mdpi.com Chalcones, another class of natural products, have shown antiproliferative activity against breast cancer cells by inducing apoptosis. nih.gov Similarly, a saponin (B1150181) fraction from Gladiolus segetum exhibited potent in vitro cytotoxic activity against five human cancer cell lines, with the highest activity against PC-3 and A-549 cells. rsc.org
Although this compound is cited as having antiproliferative potential, specific data detailing its IC50 values against various cancer cell lines are not yet widely available in the reviewed literature. Further studies are necessary to quantify its efficacy and to understand the cellular mechanisms underlying its antiproliferative effects, such as the induction of apoptosis or cell cycle arrest.
Beyond its more prominently studied activities, this compound and related compounds from marine sponges have been associated with a diverse range of other biological effects in experimental models. mdpi.com Marine sponges are a rich source of secondary metabolites with unique chemical structures and potent bioactivities, including enzyme inhibition and neuroprotective properties. researchgate.net
For example, some compounds isolated alongside this compound analogues have demonstrated enzyme inhibitory effects. mdpi.com Additionally, other marine natural products have shown the ability to inhibit α-synuclein amyloid aggregation, which is relevant to neurodegenerative disorders like Parkinson's disease. mdpi.com
The broad spectrum of biological activities found in marine sponge metabolites suggests that this compound could have other potential therapeutic applications that are yet to be fully explored.
Molecular Mechanisms of Action (MOA) Elucidation
The precise molecular targets of this compound are still under investigation. However, understanding the mechanism of action of similar bioactive compounds can provide insights. For instance, the antimycobacterial drug isoniazid (B1672263) acts by inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. mdpi.com
In the context of antiproliferative activity, many anticancer compounds work by targeting key cellular pathways. For example, some compounds inhibit the RAF/MEK/ERK signaling pathway, which controls essential cellular processes like growth and proliferation. frontiersin.org Others can upregulate tumor suppressor proteins like p53. nih.gov The deubiquitinase USP28 has also been identified as a promising therapeutic target in cancer. mdpi.com
While the direct molecular targets of this compound have not been definitively identified, its structural complexity suggests it may interact with specific proteins or enzymes to exert its biological effects. nih.govontosight.ai Further research, potentially utilizing techniques like affinity chromatography or proteomic profiling, is necessary to elucidate the specific cellular and molecular targets of this compound and to fully understand its mechanism of action.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.gov The isolation and characterization of multiple analogues from a single source provides an initial platform for SAR analysis. A 2023 study on a Petrosia sp. marine sponge isolated several new and known strongylophorines, including this compound itself. acs.org Although a specific biological activity was not identified for these compounds in the reported antitubercular assay, the characterization of their structures provides a valuable foundation for future SAR investigations against other biological targets. researchgate.netacs.org
Structural modifications among the isolated analogues included variations at multiple positions. The comparison of these structures against their tested biological activity (or lack thereof) is a key aspect of SAR. chemrxiv.org
| Compound Name | Key Structural Features | Reported Anti-Mycobacterial Activity (at 25 µg/mL) |
| This compound (6) | Known strongylophorine dimer. | No significant inhibition. researchgate.net |
| This compound A (5) | A new dialdehyde (B1249045) analogue of the dimer. | No significant inhibition. researchgate.net |
| 20-O-methyl-26-O-ethyl strongylophorine-15 (1) | Methylated and ethylated monomer. | No significant inhibition. researchgate.netacs.org |
| 20-O-methyl-26-O-ethyl strongylophorine-16 (2) | Epimer of compound 1 at C-26. | No significant inhibition. researchgate.netacs.org |
The design of new analogues based on a natural product scaffold is guided by established principles aimed at optimizing biological effects. nih.gov A primary goal is to enhance the desired activity while minimizing off-target effects. This can involve strategies such as conformational restriction to lock the molecule into a bioactive shape, or the introduction of new functional groups to improve interactions with a biological target. nih.gov
For a scaffold like this compound, future research could apply these principles to explore other potential bioactivities. For example, by modeling the compound's structure, researchers could identify regions that could be modified to interact with different classes of enzymes or receptors. The goal is to establish a clear link between thermodynamic and kinetic parameters—such as binding affinity (KᏧ) and cleavage rates (k꜀ₗₑ)—and the compound's functional performance in vitro and in vivo. plos.org Although the initial antitubercular screen was negative, the complex this compound structure may serve as a scaffold for developing leads against other diseases. mdpi.com
Compound Stability in Bioassay Systems and Degradation Studies for Research Utility
A notable finding from the study of Petrosia sp. was the likely formation of artifacts during the isolation process. The new compounds 20-O-methyl-26-O-ethyl strongylophorine-15 (1) and its epimer (2) were proposed to be artifacts generated from the corresponding precursor molecules (20-O-methyl strongylophorine-15 and -16). acs.org Researchers suggested that the ethoxy group at the C-26 position was likely introduced by the capture of an incipient oxenium ion by traces of ethanol, a common impurity or degradation product of ethyl acetate (B1210297) used during HPLC purification. acs.org
This observation underscores the potential instability of the strongylophorine scaffold under certain laboratory conditions. It highlights the necessity for careful consideration of solvents and purification techniques to prevent unintended structural modifications. Such degradation has direct implications for research utility, as the bioactivity (or lack thereof) could be mistakenly attributed to an artifact rather than the true natural product.
Synthetic Chemistry Approaches
Total Synthesis Strategies for Complex Natural Products
The total synthesis of complex natural products like strongylophorines serves as a platform for the development and application of novel synthetic methodologies. The first enantioselective total syntheses of (+)-strongylophorine-2 and (+)-strongylophorine-9 have been accomplished, confirming their structures and establishing their absolute configurations. acs.orgnih.gov These syntheses showcase the strategic prowess required to assemble such multifaceted molecules from simple, commercially available starting materials.
Retrosynthetic analysis is a powerful tool for deconstructing complex target molecules into simpler, readily available precursors, thus charting a course for their synthesis. wikipedia.orgias.ac.in In the case of strongylophorine-2, a diversity-oriented retrosynthetic approach envisioned disconnecting the molecule at the C-10 and C-11 positions. This strategic bond cleavage breaks down the hexacyclic structure into two key fragments: a 1,4-dimethoxybenzene unit and a complex tetracyclic terpenoid moiety. acs.org The forward synthesis would then involve the coupling of these two components to generate the complete strongylophorine skeleton.
Further disconnection of the tetracyclic terpenoid fragment reveals a more straightforward path to its construction. It was envisioned that the key tetracyclic enone could be derived from a tetracyclic ketone through methylenation followed by allylic oxidation. acs.org This ketone, in turn, can be traced back to simpler cyclic precursors, highlighting a convergent approach to the synthesis.
Key Retrosynthetic Disconnections for Strongylophorine-2:
| Target Molecule | Key Fragments | Precursors |
| Strongylophorine-2 | 1,4-dimethoxybenzene and a tetracyclic terpenoid | Simpler cyclic ketones and aromatic compounds |
The successful total synthesis of strongylophorines has hinged on the application of key methodological advances in stereoselective and convergent strategies. A notable example is the use of a Robinson-type annulation reaction to construct the tricyclic terpenoid building block. acs.orgnih.govresearchgate.net This powerful reaction allows for the efficient formation of a six-membered ring with control over the stereochemistry of the newly formed chiral centers. The synthesis commenced from an enantiopure Wieland-Miescher ketone derivative, ensuring the correct chirality in the final natural products. acs.org
Another significant methodological advance was the highly efficient PIDA (phenyliodine diacetate)-mediated 1,3-diaxial sp³ C–H activation to install the characteristic δ-lactone moiety. acs.orgnih.gov This late-stage functionalization of a seemingly unactivated C-H bond is a testament to the power of modern synthetic methods to achieve selective transformations in complex settings. The stereoselective construction of this lactone bridge was a critical step in the synthesis. scilit.com
A concise synthetic route to strongylophorine-2 also employed an iron(III)-mediated rearrangement–cyclization cascade. thieme-connect.com This reaction sequence rapidly builds molecular complexity, forming a pentacyclic intermediate in a single step with high diastereoselectivity. thieme-connect.com Such cascade reactions are a hallmark of efficient and elegant synthetic design.
Biomimetic synthesis seeks to mimic nature's own strategies for constructing complex molecules. wikipedia.org While a dedicated biomimetic total synthesis of strongylophorines has not been explicitly described in the same vein as proto-daphniphylline, the synthetic routes employed share characteristics with biosynthetic pathways. wikipedia.org For instance, the iron(III)-mediated cascade rearrangement in the synthesis of strongylophorine-2 can be viewed as a biomimetic-like process, where a single reagent triggers a series of transformations to rapidly assemble a complex core structure. thieme-connect.com
The biosynthesis of meroterpenoids often involves the coupling of a polyketide-derived aromatic portion with a terpenoid precursor, followed by a series of cyclizations and oxidative modifications. nih.gov The synthetic strategies that involve the coupling of a dimethoxybenzene unit with a diterpene fragment conceptually mirror this biosynthetic logic. acs.org
Semisynthesis of Strongylophorine Analogues from Natural Precursors
An elegant semisynthesis of the strongylophorine family was developed starting from the labdane diterpene isocupressic acid, a commercially unavailable natural product. thieme-connect.comacs.org This approach provided the first synthetic entry into this class of natural products. thieme-connect.com The synthesis of the cyclization precursor was achieved in two steps from isocupressic acid, which was isolated in gram quantities from the bark of the Ponderosa pine. thieme-connect.com This semisynthetic route was instrumental in providing access to the strongylophorine core and enabling the exploration of their biological activities. However, the reliance on a rare natural product as a starting material limits the broad applicability of this approach for generating diverse analogues. acs.org
Late-Stage Functionalization and Diversification Strategies for Analog Libraries
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late stage in a synthetic sequence, allowing for the rapid generation of a library of analogues from a common advanced intermediate. wikipedia.orgnih.govnih.gov This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships.
In the context of strongylophorine synthesis, a key late-stage C-H oxidation was employed to construct the δ-lactone ring. thieme-connect.comorganic-chemistry.org Specifically, a photochemical sp³ C–H oxidation using lead tetraacetate and iodine was utilized. thieme-connect.com Interestingly, the conditions for this remote functionalization also led to benzylic iodination. organic-chemistry.org This highlights both the potential and the challenges of achieving high selectivity in LSF on complex molecules. The ability to selectively functionalize C-H bonds in the strongylophorine core opens up avenues for creating novel analogues with potentially improved biological properties.
Advanced Analytical Methodologies for Research Applications
Qualitative and Quantitative Analysis Techniques
Qualitative and quantitative analytical techniques are fundamental to natural product chemistry, enabling researchers to identify unknown compounds, confirm their structures, and determine their concentrations. For Distrongylophorine, these techniques provide critical insights into its chemical identity and abundance within biological samples or experimental formulations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry eag.commeasurlabs.com. This combination makes LC-MS/MS exceptionally well-suited for the analysis of complex mixtures, such as extracts containing this compound from marine sponges acs.orgmeasurlabs.comnih.gov. The liquid chromatography component separates the target analyte, this compound, from co-eluting matrix components, while the tandem mass spectrometry provides high specificity and sensitivity through the selection of a precursor ion and its fragmentation into product ions, yielding characteristic mass-to-charge (m/z) transitions eag.commeasurlabs.com. This approach is invaluable for both the qualitative identification of this compound based on its unique retention time and fragmentation pattern, and its quantitative determination, even at trace levels, within complex natural product extracts eag.commeasurlabs.com. Research on strongylophorine analogues, including this compound (6), has leveraged MS for characterization, underscoring the utility of LC-MS/MS in this field acs.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a versatile technique primarily used for the identification and quantification of volatile and semi-volatile organic compounds measurlabs.commeasurlabs.com. In GC-MS, the sample components are first vaporized and separated based on their boiling points and interactions with a stationary phase within a gas chromatography column measurlabs.cominnovatechlabs.com. The separated compounds are then introduced into a mass spectrometer for ionization and detection measurlabs.com. Due to its large molecular weight (497.53 g/mol or 1054.1 g/mol for the dimer) and complex structure, this compound is generally considered non-volatile and would typically require chemical derivatization to be amenable to GC-MS analysis pherobase.commeasurlabs.comontosight.ai. However, GC-MS can be employed to analyze volatile components that may be present alongside this compound in natural extracts, or to analyze specific volatile derivatives of this compound if such modifications are performed for particular research objectives measurlabs.comnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of molecular masses, providing highly accurate mass measurements that allow for the unambiguous determination of elemental compositions researchgate.net. This is particularly important for the structural elucidation of novel natural products and complex molecules like this compound. In the characterization of strongylophorine analogues, including this compound A (5), HRMS data have been instrumental in confirming molecular formulas, such as C₂₇H₃₈O₄ for this compound A, which is described as a dialdehyde (B1249045) analogue of the strongylophorine dimer, this compound (6) researchgate.net. The accurate mass information obtained from HRMS is crucial for confirming the proposed chemical structure of this compound and its related compounds, providing a high level of confidence in their elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption or transmission of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum mt.compacificbiolabs.comtechnologynetworks.com. This technique is widely used for both qualitative and quantitative analysis of compounds that possess chromophores—functional groups that absorb light at specific wavelengths mt.comazooptics.com. Given the complex chemical structure of this compound (C₅₂H₇₀O₈), it is highly probable that it contains chromophores, making it suitable for UV-Vis spectroscopic analysis pherobase.com. UV-Vis spectroscopy can be employed for the quantification of this compound by applying the Beer-Lambert Law, which relates absorbance to concentration, and for assessing the purity of isolated samples mt.comazooptics.com.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a specialized and highly precise sub-discipline of NMR that focuses on the reproducible and absolute measurement of molecular concentrations researchgate.netamericanpharmaceuticalreview.com. Unlike chromatographic methods that often rely on external calibration curves, qNMR can provide absolute quantification without the need for a reference standard of the analyte itself, provided a suitable internal standard is used researchgate.netamericanpharmaceuticalreview.comnih.gov. This technique has been directly applied to the quantification of this compound (6) isolated from marine sponges, demonstrating its utility in natural product research researchgate.netacs.org. qNMR is recognized for its high sensitivity, reproducibility, and robustness, making it a valuable orthogonal method for quality control and chemical standardization, particularly in the analysis of complex natural product extracts researchgate.netamericanpharmaceuticalreview.comnih.gov.
Sample Preparation and Matrix Effects in Analytical Studies
Effective sample preparation is a critical prerequisite for accurate and reliable analytical results, especially when dealing with complex biological matrices like marine sponge extracts from which this compound is isolated bioanalysis-zone.comorganomation.com. The primary goals of sample preparation are to isolate the target analyte, remove interfering compounds, protect analytical instrumentation, and concentrate the analyte to improve detection limits bioanalysis-zone.comorganomation.commdpi.com. Common techniques employed in natural product analysis include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are used to partition the analyte from the complex matrix and remove unwanted components organomation.commdpi.comchromatographyonline.com.
A significant challenge in the analysis of complex samples is the phenomenon of matrix effects. Matrix effects refer to the alterations in the analytical signal of the analyte caused by other co-eluting components present in the sample matrix bataviabiosciences.com. These effects are predominantly observed in mass spectrometry-based techniques, such as LC-MS/MS, where co-eluting matrix components can either suppress or enhance the ionization efficiency of the analyte, leading to inaccurate quantification nih.govbataviabiosciences.combiotage.com. Ion suppression, for instance, results in an underestimation of the analyte concentration, while ion enhancement leads to overestimation bataviabiosciences.com.
To ensure the accuracy and precision of this compound quantification, particularly when isolated from its natural source, it is crucial to evaluate and mitigate matrix effects during method development and validation nih.gov. Strategies to address matrix effects include:
Thorough Sample Cleanup: Employing robust extraction and purification techniques (e.g., LLE, SPE) to remove as many interfering matrix components as possible before instrumental analysis mdpi.comchromatographyonline.comsepscience.com.
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization, especially when the analytical technique has sufficient sensitivity bataviabiosciences.com.
Use of Internal Standards: Incorporating internal standards, particularly isotopically labeled analogues of this compound, can compensate for matrix effects and variations in sample preparation and instrument response chromatographyonline.comsepscience.comchromatographyonline.com. By comparing the analyte's signal to that of the internal standard, the effects of ion suppression or enhancement can be normalized, leading to more accurate quantification biotage.comsepscience.comchromatographyonline.com.
The careful consideration and implementation of appropriate sample preparation protocols and matrix effect evaluation strategies are indispensable for obtaining reliable and reproducible analytical data for this compound in research applications.
Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
Solid-Phase Extraction (SPE) is a widely utilized and versatile sample preparation technique in natural product analysis, serving to isolate, purify, and concentrate target analytes like this compound from complex mixtures. The principle of SPE involves selectively retaining or excluding compounds based on their physical and chemical properties through interaction with a solid adsorbent material, known as the stationary phase or sorbent. This process exploits various intermolecular interactions, including van der Waals forces, hydrogen bonding, dipole-dipole interactions, and ionic interactions.
For the analysis of natural products, SPE is invaluable for rapid fractionation of raw extracts or for trapping pure isolates. Common stationary phases employed in SPE for natural product analysis include reversed-phase (e.g., C18- and C8-silica bonded phases), normal-phase (e.g., alumina, silica, and florisil), ion-exchange resins, and hydrophilic interaction liquid chromatography (HILIC) stationary phases. The selection of the appropriate sorbent and manipulation of extraction conditions (e.g., solvent polarity, pH) are critical for achieving high selectivity and recovery of this compound from its complex matrix, minimizing co-extracted impurities. SPE offers advantages such as higher and more consistent analyte recoveries compared to traditional liquid-liquid extraction (LLE), reduced solvent consumption, improved selectivity by minimizing matrix interferences, and the potential for automation, all of which are beneficial for the efficient analysis of this compound. Magnetic solid-phase extraction (MSPE), a variation of SPE, also offers simpler operation, less solvent consumption, and shorter processing times, making it an attractive pretreatment method for natural product analysis.
Other Sample Enrichment and Cleanup Methods (e.g., Ultrasonic-Assisted Extraction)
Beyond SPE, other methods are employed for the enrichment and cleanup of natural product samples, particularly for initial extraction from their source materials. Ultrasonic-Assisted Extraction (UAE) is an emerging technology that significantly enhances the extraction of bioactive compounds, including those from complex matrices like plant by-products, which could be relevant for isolating this compound.
UAE utilizes ultrasound energy to facilitate the release of target compounds into a solvent. The mechanism involves acoustic cavitation, where the collapse of cavitation bubbles generates localized high shear forces, microjets, and shockwaves. These physical forces disrupt plant tissues, enhance solvent penetration into the matrix, and reduce mass transfer resistance, thereby improving the extraction efficiency and yield of natural products.
Key variables influencing UAE performance include ultrasonic power, frequency, extraction temperature, time, solvent type, and the solid-to-liquid ratio. UAE offers several advantages over conventional extraction methods, such as reduced extraction time, lower solvent consumption, energy efficiency, and the ability to operate at moderate temperatures, which is beneficial for heat-sensitive compounds like many natural products. For this compound, the application of UAE could lead to a more effective and environmentally friendly initial extraction from its natural source, providing a cleaner crude extract for subsequent purification steps like SPE.
Derivatization Techniques for Enhanced Analytical Performance
Chemical derivatization is an indispensable technique in the analytical pipeline for complex natural products such as this compound, particularly when employing chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Purpose and Principles of Chemical Derivatization in Chromatography
The primary purpose of chemical derivatization in chromatography is to chemically modify an analyte to improve its analytical performance. Many natural products, including this compound with its complex C₂₅H₃₃NO₉ structure and functional groups like hydroxyls and aldehydes, may possess characteristics that are not ideal for direct chromatographic analysis. ontosight.ai These challenges include:
Low Volatility: Polar compounds often have high boiling points, making them unsuitable for GC analysis without modification.
Poor Thermal Stability: Some compounds degrade at the high temperatures required for GC injection or separation.
Weak Detector Response: Analytes may lack chromophores or fluorophores necessary for sensitive detection by UV or fluorescence detectors, or may have poor ionization efficiency in mass spectrometry (MS).
Poor Chromatographic Separation: Structural similarities or strong interactions with the stationary phase can lead to poor peak shape or insufficient resolution.
Derivatization addresses these issues by converting the target analyte into a derivative with more favorable properties. The reaction should be simple, rapid, stoichiometric, and ideally, produce a stable product with minimal undesirable by-products. For this compound, derivatization could be crucial for its effective analysis, particularly if it exhibits any of the aforementioned characteristics.
Common Derivatization Reagents and Reaction Conditions (e.g., Silylation, Acylation, Alkylation)
Three major categories of derivatization reactions are commonly employed in the analysis of natural products: silylation, acylation, and alkylation.
Silylation: This technique involves replacing active hydrogens (e.g., from hydroxyl, amino, or carboxyl groups) with a silyl (B83357) group, most commonly trimethylsilyl (B98337) (TMS). Silylation renders polar, non-volatile compounds more volatile and thermally stable, making them suitable for GC analysis. For example, hydroxyl groups in this compound could be silylated to form TMS ethers, improving its chromatographic behavior. Common silylation reagents include:
Hexamethyldisilazane (HMDS)
Trimethylchlorosilane (TMS-Cl)
N,O-bis(trimethylsilyl)acetamide (BSA)
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyltrimethylsilyltrifluoroacetamide (MSTFA) Reaction conditions typically involve heating the sample with the reagent, sometimes with a catalyst like TMS-Cl, in an appropriate solvent.
Acylation: Acylation involves the introduction of an acyl group (RCO-) to functional groups such as alcohols, amines, and phenols. This reaction typically forms esters or amides, which are generally less polar and more volatile than the parent compounds. Acylation reagents can target highly polar, multi-functional compounds like carbohydrates and amino acids. Given this compound's complex structure, acylation could be applied to its hydroxyl or potential amine functionalities. Common acylation reagents include:
Acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA))
Acyl halides (e.g., acetyl chloride, benzoyl chloride)
Acyl derivatives Acylation can also introduce electron-capturing groups, enhancing detectability, particularly for Electron Capture Detection (ECD).
Alkylation: Alkylation involves the covalent attachment of an alkyl group to a molecule. In analytical chemistry, it is often used to derivatize functional groups such as thiols, amines, and carboxylic acids. Alkylation can improve volatility and chromatographic properties, especially for low molecular weight compounds. For example, if this compound contains thiol or primary/secondary amine groups, alkylation could be employed. Common alkylating reagents include:
Iodoacetamide (IAA)
Acrylamide (AA)
N-ethylmaleimide (NEM)
Haloacetamides The choice of alkylating agent and reaction conditions depends on the specific functional group and desired analytical outcome.
Chiral Derivatization for Enantiomeric Analysis
Many natural products, including complex compounds like this compound, often exist as chiral molecules, meaning they have non-superimposable mirror images (enantiomers). These enantiomers can exhibit significantly different biological activities, making their separation and absolute configuration assignment crucial in natural product research.
Chiral derivatization is an indirect method for enantiomeric analysis that involves reacting a chiral analyte with a known enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. Diastereomers have different physical and chemical properties, allowing them to be separated on conventional achiral chromatographic columns (e.g., HPLC or GC) and subsequently analyzed by techniques like NMR spectroscopy or mass spectrometry.
The principle relies on the fact that the two diastereomers formed from the reaction of the analyte's enantiomers with the CDA will have different retention times in chromatography. This approach is particularly useful when direct separation on chiral stationary phases is challenging or when additional structural information is required. Chiral silylating reagents, for instance, have been investigated for determining the absolute stereochemistry of natural products by NMR spectroscopy. Highly potent chiral derivatizing reagents with fluorescent properties have also been developed, enabling sensitive determination of absolute configuration and stereoisomer composition of natural products with chiral branched alkyl chains at femtomole levels. If this compound is found to be chiral, chiral derivatization would be an essential tool for its comprehensive stereochemical characterization.
Method Validation for Robustness and Reproducibility (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)
Analytical method validation is a critical process in research to confirm that a method is suitable for its intended purpose, consistently yielding reliable and accurate results. merieuxnutrisciences.comresearchgate.netnih.govcrsubscription.com This is particularly crucial for complex natural products like this compound, where the analytical method must effectively distinguish the compound from co-existing matrix components and quantify it reliably. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection and quantification. researchgate.netresearchgate.net
While this compound has been characterized using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural elucidation and isolation acs.orgnih.gov, detailed research findings and specific data tables pertaining to the full method validation (specificity, linearity, accuracy, precision, LOD/LOQ) for the quantification of this compound in various matrices are not extensively available in the current literature. The following sections describe the general principles of these validation parameters as they would apply to the development and validation of an analytical method for this compound, illustrating with conceptual data tables where specific this compound data is not found.
Ecological and Environmental Considerations
Role in Marine Biogeochemical Cycles and Inter-species Interactions
Marine biogeochemical cycles describe the pathways through which chemical substances and elements, such as carbon, nitrogen, and phosphorus, move within marine environments. These cycles are driven by a combination of biological activity from marine organisms, geological processes, and chemical reactions nih.govnih.govbidd.group. Marine organisms, particularly microorganisms, are fundamental to the functioning of many of these cycles, influencing the distribution of life and chemical elements in the ocean nih.govnih.govebi.ac.uk.
While marine organisms are broadly recognized for their crucial contributions to these global cycles, specific detailed data on the direct involvement or significant impact of Distrongylophorine in marine biogeochemical cycles is not extensively documented in current research. Its molecular formula (C₂₅H₃₃NO₉) and molecular weight (497.53 g/mol ) indicate a complex organic molecule flinders.edu.au. However, its specific fluxes or reservoirs within the broader elemental cycles (e.g., carbon or nitrogen cycles) have not been explicitly defined in the available literature.
In terms of inter-species interactions, this compound has been identified as a "semiochemical compound" blrcl.org. Semiochemicals are chemicals involved in communication between organisms, encompassing a wide range of substances including pheromones blrcl.org. Chemical ecology is the study of these chemical interactions and their impact on the behavior and relationships of organisms. The production of such compounds by marine organisms often suggests a role in mediating interactions, potentially for defense, signaling, or competition. For example, some compounds from marine sponges exhibit antimicrobial or anti-inflammatory activities, which could serve as defensive mechanisms against predators, competitors, or pathogens in their natural environment. While this compound's classification as a semiochemical implies a role in chemical communication, specific detailed research findings on its precise function in marine inter-species interactions (e.g., as an allelochemical, a deterrent, or a signaling molecule) within its native marine habitat are not explicitly detailed in the provided information.
Chemical Ecology of Producer Organisms and its Relevance to this compound Production
This compound is a natural product isolated from marine sponges, specifically identified from Petrosia sp. (also referred to as Petrosia (Strongylophora) sp.) sampled in the Solomon Islands. Marine sponges are well-known prolific sources of a diverse array of bioactive secondary metabolites, including various terpenoids, peptides, and alkaloids. These compounds are often characterized by unique structural features and significant biological activities, such as cytotoxicity, antimicrobial properties, and anti-inflammatory effects.
The production of this compound, described as a dialdehyde (B1249045) analogue of the strongylophorine dimer and a meroditerpene analogue, is a facet of the chemical ecology of Petrosia sp.. Chemical ecology explores how organisms utilize chemical compounds to interact with their environment and other species. The biosynthesis of such complex secondary metabolites by sponges is hypothesized to confer ecological advantages. These advantages may include chemical defense against predation by marine herbivores, deterrence of fouling organisms that could colonize the sponge's surface, or inhibition of competing organisms in their immediate vicinity. The presence of compounds like this compound within the sponge's tissues suggests an evolutionary adaptation where chemical warfare or signaling plays a crucial role in the sponge's survival and ecological niche maintenance in the competitive marine environment. While the precise environmental triggers or specific biosynthetic pathways leading to the production of this compound in Petrosia sp. are subjects of ongoing research in chemical ecology, its isolation underscores the sponge's capacity to produce specialized metabolites with potential ecological functions.
Future Research Directions and Unaddressed Challenges
Elucidation of Complete Biosynthetic Pathways of Distrongylophorine
The complete elucidation of the biosynthetic pathway of this compound remains a significant unaddressed challenge. Understanding how this complex molecule is synthesized in its natural marine environment is paramount for several reasons, including potential sustainable production and the discovery of novel enzymatic machinery. Biosynthetic pathway elucidation typically involves a combination of genetic manipulation, in vivo and in vitro characterization, and heterologous reconstitution wikipedia.org.
Challenges:
Complexity of Marine Organisms: Marine sponges, the source of this compound, often harbor complex microbial communities, making it challenging to identify the true producer organism (host or symbiont) nih.gov.
Low Natural Abundance: Many natural products are produced in very small quantities by their native organisms, hindering the isolation of sufficient material for detailed biosynthetic studies.
Novel Enzymes and Reactions: The biosynthesis of structurally unique natural products often involves unprecedented enzymatic reactions and pathways, which are difficult to predict and characterize wikipedia.org.
Future Research Directions: Future research should leverage advanced genomic and transcriptomic techniques to identify gene clusters potentially responsible for this compound biosynthesis. This would involve:
Genome Mining: Screening the genomes of this compound-producing organisms (or their associated symbionts) for gene clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), terpene synthases, or other relevant biosynthetic enzymes.
Isotopic Labeling Studies: Employing stable isotope-labeled precursors in feeding experiments with the producing organism to trace the incorporation of atoms into the this compound structure, thereby identifying key intermediates bioregistry.ioreddit.com.
Enzymatic Characterization: Cloning and expressing candidate genes in heterologous hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) to characterize the function of individual enzymes in vitro and reconstruct portions of the pathway wikipedia.org.
Comprehensive Molecular Target Identification and Pathway Mapping in Biological Systems
While this compound has been isolated, its specific molecular targets and the precise biological pathways it modulates are largely unknown. Identifying these targets is fundamental to understanding its mechanism of action and validating any observed biological effects. A molecular target is typically a specific molecule within a cell, often a protein, that interacts with a substance to produce a biological effect.
Challenges:
Pleiotropic Effects: Natural products can often interact with multiple biological targets, leading to diverse and sometimes subtle effects, making primary target identification difficult.
Low Affinity/Transient Interactions: Some interactions may be weak or transient, requiring highly sensitive and specific techniques for detection.
Cellular Permeability and Metabolism: The compound's ability to reach its target and its metabolic fate within a biological system can influence observed activity and complicate target identification.
Future Research Directions: Comprehensive molecular target identification and pathway mapping for this compound could involve:
Affinity Proteomics: Using this compound as a bait to pull down interacting proteins from cell lysates, followed by mass spectrometry for identification.
Target-Based Screening: If a hypothesized target class exists (e.g., enzymes, receptors), high-throughput screening against a panel of such targets can be performed.
Phenotypic Screening with Omics Technologies: Observing cellular phenotypes induced by this compound and then using transcriptomics, proteomics, and metabolomics to identify perturbed pathways and potential targets.
Computational Approaches: Employing in silico target prediction tools and molecular docking simulations to predict potential binding partners and validate them experimentally.
Development of Efficient and Scalable Synthetic Routes for this compound and Complex Analogues
The chemical complexity of this compound, typical of many natural products, presents significant hurdles for its efficient and scalable synthesis. Developing practical synthetic routes is crucial for providing sufficient material for extensive biological testing, structure-activity relationship (SAR) studies, and potential commercialization.
Challenges:
Structural Complexity: Natural products often possess multiple stereocenters, fused ring systems, and diverse functional groups, making their total synthesis highly challenging.
Low Yields and Costly Reagents: Existing synthetic routes, if any, may involve numerous steps, low yields, and expensive or hazardous reagents, making them impractical for large-scale production.
Stereochemical Control: Achieving precise control over stereochemistry is critical for biological activity but adds significant complexity to synthetic strategies.
Future Research Directions: Research in this area should focus on:
Retrosynthetic Analysis: Employing advanced computer-aided synthesis planning (CASP) tools and AI-driven retrosynthesis software to explore novel and efficient synthetic disconnections.
Fragment-Based Synthesis: Developing modular synthetic strategies that build the complex structure from simpler, readily available fragments.
Biocatalysis and Chemoenzymatic Synthesis: Integrating enzymatic reactions into synthetic routes to achieve high selectivity and efficiency, particularly for stereoselective steps.
Flow Chemistry: Exploring continuous flow processes for improved reaction control, safety, and scalability.
Exploration of Additional Biological Activities in Diverse Experimental Models
While initial assays for this compound A did not show anti-tubercular activity nih.gov, the marine sponge source is known to yield compounds with a broad spectrum of biological activities. These include cytotoxic, antimicrobial, anti-proliferative, anti-protozoal, anti-tubercular, antimalarial, anthelmintic, anti-viral, anti-prion, anti-biofilm, anti-inflammatory, anti-depressant, neuroprotective, cardioprotective, and enzyme inhibitory effects nih.gov. This suggests a high potential for discovering novel bioactivities for this compound.
Challenges:
Broad-Spectrum Screening: Identifying relevant biological activities requires extensive and diverse screening platforms, which can be resource-intensive.
Relevance to Human Disease: Translating in vitro activity into meaningful in vivo effects and ultimately therapeutic potential requires appropriate and predictive experimental models.
Mechanism-Agnostic Discovery: Without known targets, discovering new activities can be a "fishing expedition" unless guided by structural similarity to known bioactive compounds or by the ecological role of the producing organism.
Future Research Directions: Future studies should systematically explore a wider range of biological activities using diverse experimental models:
High-Throughput Screening (HTS): Screening this compound against panels of disease-relevant targets (e.g., cancer cell lines, bacterial strains, viral replication assays, inflammatory pathways) nih.gov.
In Vivo Models: Testing promising in vitro activities in relevant animal models to assess efficacy, pharmacokinetics, and preliminary safety.
Targeted Screening based on Structural Analogs: If structural similarities exist to known bioactive compounds, targeted assays based on those known activities could be pursued.
Ecological Role Investigations: Understanding the ecological function of this compound in its natural habitat might provide clues about its biological activities (e.g., defense mechanisms against pathogens or predators).
Advanced Analytical Profiling for Metabolomics and Interactomics Studies
Advanced analytical techniques are crucial for understanding the comprehensive biological impact of this compound. Metabolomics and interactomics studies can provide a holistic view of how the compound affects cellular processes and interacts with the cellular machinery. Metabolomics involves the systematic study of small molecule metabolites, providing a snapshot of the physiological state of a cell or organism. Interactomics focuses on the interactions between molecules, such as proteins or metabolites.
Challenges:
Data Complexity: Metabolomics and interactomics generate vast and complex datasets requiring sophisticated bioinformatics and statistical tools for analysis and interpretation.
Dynamic Nature of Metabolome/Interactome: The metabolome and interactome are highly dynamic, changing rapidly in response to internal and external stimuli, necessitating careful experimental design and precise timing.
Identification of Unknown Metabolites/Interactions: Many detected metabolites or interactions may be novel or uncharacterized, posing challenges for definitive identification.
Future Research Directions: Advanced analytical profiling for this compound should include:
Untargeted Metabolomics: Using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify changes in the cellular metabolome upon exposure to this compound. This can reveal perturbed metabolic pathways.
Quantitative Interactomics: Employing techniques like quantitative proteomics (e.g., SILAC, TMT) coupled with affinity purification to identify and quantify protein-protein or protein-compound interactions modulated by this compound.
Lipidomics and Glycomics: Extending profiling to specific classes of biomolecules like lipids and glycans to gain a more complete picture of its biological effects.
Multi-Omics Integration: Integrating metabolomics and interactomics data with genomics, transcriptomics, and proteomics data to build comprehensive models of this compound's impact on biological systems.
Q & A
Q. What protocols should guide collaborative sharing of preliminary this compound data without compromising intellectual property?
- Methodological Answer : Use material transfer agreements (MTAs) for data/physical sample exchanges. Share non-sensitive datasets via preprint servers (e.g., bioRxiv) with embargo options. Establish authorship criteria upfront using CRediT taxonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
